Chloromethyl chloroformate

描述

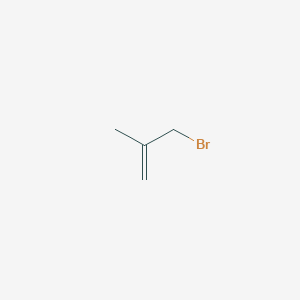

Chloromethyl chloroformate, also known as chloromethyl carbonochloridate, is a chemical compound with the formula C2H2Cl2O2. It is a colorless liquid with a penetrating, irritating odor. This compound was historically used as a chemical warfare agent during World War I due to its lachrymatory (tear-inducing) properties . Industrially, this compound is used in the synthesis of various chemicals .

作用机制

Target of Action

Chloromethyl chloroformate (CClO2CH2Cl), also known as palite gas, is a chemical compound that was developed into gas form and used for chemical warfare during World War I . It is a tearing agent designed to cause temporary blindness . The primary targets of this compound are the eyes and respiratory system .

Mode of Action

The compound interacts with its targets by causing irritation and temporary blindness. This is achieved through its action as a lachrymator, a substance that stimulates the corneal nerves in the eyes to cause tearing .

Biochemical Pathways

It is known that the compound can cause severe irritation to the eyes and respiratory system, suggesting that it may disrupt normal cellular processes in these tissues .

Pharmacokinetics

Given its use as a gas in chemical warfare, it can be inferred that the compound is rapidly absorbed through the respiratory tract and eyes upon exposure .

Result of Action

The primary result of this compound’s action is temporary blindness caused by severe irritation to the eyes. It can also cause irritation to the respiratory system, potentially leading to coughing, shortness of breath, and other respiratory symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a tearing agent may be reduced in windy conditions, which can disperse the gas and reduce its concentration. Additionally, the compound’s stability may be affected by factors such as temperature and humidity .

准备方法

Chloromethyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of phosgene with methanol to produce methyl chloroformate, which is then reacted with hydrogen chloride to yield this compound . The reaction conditions typically require a controlled temperature and pressure to ensure the desired product is obtained.

Industrial production methods often involve the use of phosgene and methanol in large-scale reactors, followed by purification steps to isolate this compound from by-products and impurities .

化学反应分析

Chloromethyl chloroformate undergoes various chemical reactions, including:

科学研究应用

Chloromethyl chloroformate is used in various scientific research applications, including:

相似化合物的比较

Chloromethyl chloroformate is similar to other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns and are used in similar applications. this compound is unique due to its specific use in the synthesis of certain pharmaceutical intermediates and its historical significance as a chemical warfare agent .

Similar Compounds

- Methyl chloroformate

- Ethyl chloroformate

- Benzyl chloroformate

- 2-Chloroethyl chloroformate

- Trithis compound

属性

IUPAC Name |

chloromethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1-6-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWJULGYGOLCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O2 | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074567 | |

| Record name | Carbonochloridic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloromethyl chloroformate appears as a colorless liquid with a penetrating, irritating odor. Denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22128-62-7 | |

| Record name | CHLOROMETHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22128-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022128627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of Chloromethyl Chloroformate in glycoprotein analysis?

A1: this compound is instrumental in a novel method for releasing, separating, and recovering monomeric reducing N-glycans from glycoproteins. [] This method utilizes a combination of enzymatic hydrolysis with Pronase E, derivatization with this compound, and subsequent enzymatic hydrolysis with glycosylasparaginase. This approach allows for the efficient isolation and analysis of N-glycans, crucial for understanding their structure-function relationships.

Q2: What is the structural conformation of this compound?

A2: Research using gas-phase electron diffraction (GED), ab initio molecular orbital calculations, and vibrational spectroscopic data reveals that this compound primarily exists in a syn-gauche conformation. [] This means the -CH2Cl group is syn to the carbonyl bond, and the CH2-Cl is gauche to the C1-O bond.

Q3: Can this compound be used to synthesize ureas?

A3: Yes, this compound serves as a precursor in the synthesis of various ureas. [] Reacting this compound with amines forms Chloromethyl Carbamates, which then yield mono-, symmetrically or unsymmetrically di- and trisubstituted ureas, including N-hydroxy and N-alkoxy derivatives.

Q4: How is computational chemistry being utilized in research related to this compound?

A4: Density Functional Theory (DFT) calculations are being employed to study the adsorption of this compound onto surfaces like pristine and Fe4-decorated graphene. [] This type of research helps elucidate the interactions between this compound and different materials at a molecular level.

Q5: Has this compound been explored in prodrug design?

A5: Yes, this compound has shown potential in developing prodrugs. One study investigated its use in synthesizing aminocarbonyloxymethyl ester prodrugs of anti-inflammatory drugs like Diclofenac and Flufenamic acid. [] These prodrugs aimed to deliver the active drug while minimizing unwanted rearrangement reactions. Additionally, research has explored the use of this compound in creating water-soluble cyclosporine conjugates as potential prodrugs. []

Q6: Are there alternative compounds to this compound being studied for similar applications?

A6: Yes, Phosphoryloxymethyl Carbamates and Carbonates are being investigated as potential water-soluble prodrugs, particularly for amines and sterically hindered alcohols. [] This suggests ongoing research into alternative compounds with properties suitable for prodrug design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

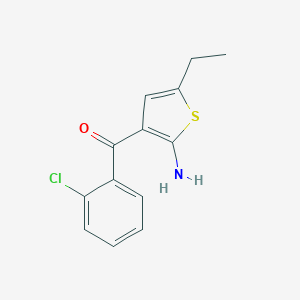

![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)

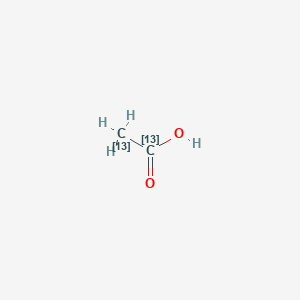

![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)

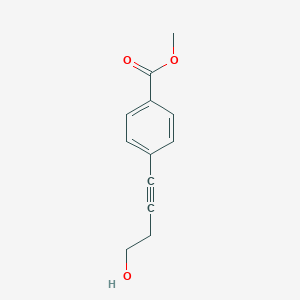

![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)

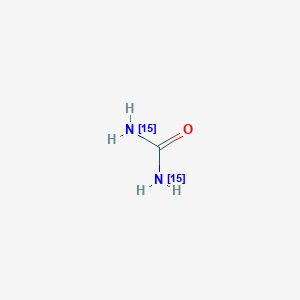

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)